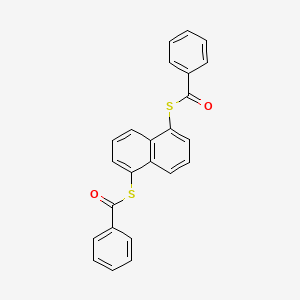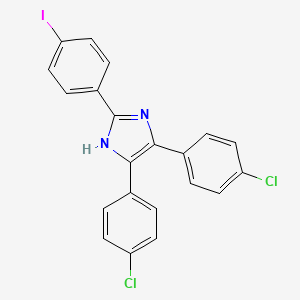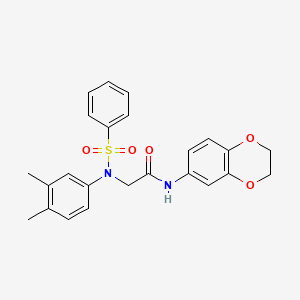![molecular formula C19H20FN3S B4747618 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4747618.png)
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole
Vue d'ensemble
Description
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole, also known as FBIT, is a chemical compound that belongs to the class of triazole derivatives. FBIT has been found to exhibit various biological activities, including antifungal, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of fungal cells by disrupting the cell membrane integrity. 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has several advantages for lab experiments. It exhibits potent antifungal, antitumor, and anti-inflammatory activities, which make it a promising candidate for drug development. 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has not been extensively studied for its toxicity, which makes it difficult to assess its safety profile.
Orientations Futures
There are several future directions for the research on 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole. Firstly, further studies are needed to elucidate its mechanism of action, which will help in optimizing its therapeutic potential. Secondly, studies are needed to assess its safety profile, which will help in determining its potential for clinical use. Thirdly, studies are needed to evaluate its efficacy in vivo, which will help in determining its potential for drug development. Finally, studies are needed to investigate its potential for combination therapy with other antifungal, antitumor, or anti-inflammatory agents.
Applications De Recherche Scientifique
3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been extensively studied for its antifungal activity. It has been found to exhibit potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has also been studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, 3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-(4-propan-2-ylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3S/c1-13(2)15-7-9-16(10-8-15)18-21-22-19(23(18)3)24-12-14-5-4-6-17(20)11-14/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSAXRZRJDOPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-tert-butylphenyl)sulfonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4747537.png)
![N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-1-piperidinesulfonamide](/img/structure/B4747546.png)

![4-{[1-(3,4-dimethylphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4747561.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4747566.png)
![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4747574.png)

![(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4747590.png)

![3-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747612.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4747616.png)
![3-{4-[(4-chlorophenyl)thio]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4747641.png)
![2-(4-biphenylyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4747647.png)